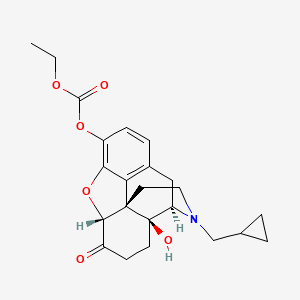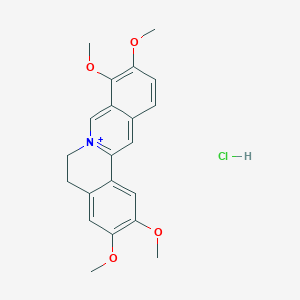
2,2'-(2,2'-Disulphonato1,1'-biphenyl-4,4'-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its multiple sulphonate groups, biphenyl structure, and azo linkages, making it a valuable substance in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps, including the formation of biphenyl intermediates, sulphonation, and azo coupling reactions. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The sulphonate groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an additive in various formulations.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulphonate groups enhance its solubility and facilitate binding to target molecules. The azo linkages and aromatic rings allow for interactions with enzymes and receptors, leading to various biological and chemical effects. The exact mechanism of action depends on the specific application and the target system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Biphenol
- 4,4’-Dihydroxybiphenyl
- 4,4’-Sulfonyldiphenol
- 2,2-Bis-(3,5-dimethyl-4-hydroxyphenyl)-propane
Uniqueness
Compared to similar compounds, 2,2’-(2,2’-Disulphonato1,1’-biphenyl-4,4’-diyl)bisimino(6-chloro-1,3,5-triazine-4,2-diyl)imino(1-hydroxy-3-sulphonato naphthalene-6,2-diyl)azobisnaphthalene-1,5-disulphonate (sodium salt) stands out due to its complex structure, multiple functional groups, and diverse applications. Its unique combination of sulphonate groups, azo linkages, and aromatic rings provides distinct chemical and biological properties that are not found in simpler biphenyl derivatives.
Eigenschaften
CAS-Nummer |
68110-30-5 |
|---|---|
Molekularformel |
C58H30Cl2N14Na8O26S8 |
Molekulargewicht |
1850.3 g/mol |
IUPAC-Name |
octasodium;2-[[6-[[4-chloro-6-[4-[4-[[4-chloro-6-[[6-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C58H38Cl2N14O26S8.8Na/c59-53-65-55(61-27-7-11-31-25(19-27)21-45(105(89,90)91)47(49(31)75)73-71-39-17-15-35-37(51(39)107(95,96)97)3-1-5-41(35)101(77,78)79)69-57(67-53)63-29-9-13-33(43(23-29)103(83,84)85)34-14-10-30(24-44(34)104(86,87)88)64-58-68-54(60)66-56(70-58)62-28-8-12-32-26(20-28)22-46(106(92,93)94)48(50(32)76)74-72-40-18-16-36-38(52(40)108(98,99)100)4-2-6-42(36)102(80,81)82;;;;;;;;/h1-24,75-76H,(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H,95,96,97)(H,98,99,100)(H2,61,63,65,67,69)(H2,62,64,66,68,70);;;;;;;;/q;8*+1/p-8 |
InChI-Schlüssel |
ZONNZHBNEGFXSA-UHFFFAOYSA-F |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=NC(=NC(=N5)Cl)NC6=CC(=C(C=C6)C7=C(C=C(C=C7)NC8=NC(=NC(=N8)NC9=CC2=CC(=C(C(=C2C=C9)O)N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
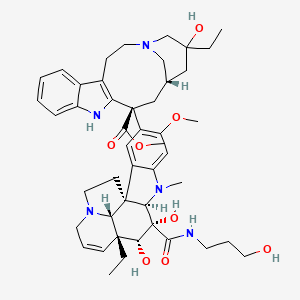
![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)


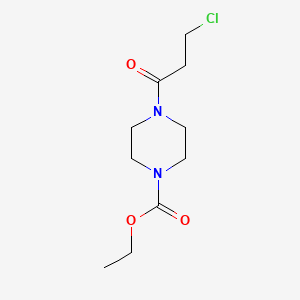
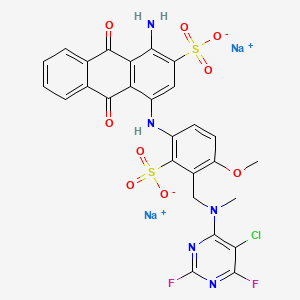


![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
